molecular formula C13H10ClIO2 B1447326 2-Chloro-1-(4-iodophenoxy)-4-methoxybenzene CAS No. 1426952-91-1

2-Chloro-1-(4-iodophenoxy)-4-methoxybenzene

Cat. No.: B1447326
CAS No.: 1426952-91-1
M. Wt: 360.57 g/mol
InChI Key: OKPBFAWDEBNMIZ-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-iodophenoxy)-4-methoxybenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a chloro group, an iodo group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-iodophenoxy)-4-methoxybenzene typically involves the reaction of 2-chloro-4-methoxyphenol with 4-iodophenol in the presence of a suitable base and a coupling agent. One common method involves the use of potassium carbonate as the base and copper(I) iodide as the catalyst. The reaction is carried out in a solvent such as dimethylformamide at elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-iodophenoxy)-4-methoxybenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine are common.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the chloro or iodo groups.

    Oxidation: Products include aldehydes or carboxylic acids.

    Coupling: Products include biaryl compounds and other complex aromatic structures.

Scientific Research Applications

2-Chloro-1-(4-iodophenoxy)-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-iodophenoxy)-4-methoxybenzene depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations based on the reagents and conditions used. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

  • 1-Iodo-4-(4-iodophenoxy)benzene
  • 1-Bromo-4-iodobenzene
  • 2-(2-Chloro-4-iodophenoxy)-N,N-dimethylacetamide

Uniqueness

2-Chloro-1-(4-iodophenoxy)-4-methoxybenzene is unique due to the presence of both chloro and iodo groups on the benzene ring, along with a methoxy group. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations compared to similar compounds.

Properties

IUPAC Name

2-chloro-1-(4-iodophenoxy)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClIO2/c1-16-11-6-7-13(12(14)8-11)17-10-4-2-9(15)3-5-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPBFAWDEBNMIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC2=CC=C(C=C2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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